molecular formula C17H13N3O3 B2734560 N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]pyridine-4-carbohydrazide CAS No. 1020252-31-6

N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]pyridine-4-carbohydrazide

Cat. No.: B2734560
CAS No.: 1020252-31-6
M. Wt: 307.309
InChI Key: ABJAOFCAORWOBS-UHFFFAOYSA-N
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Description

N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]pyridine-4-carbohydrazide (CAS Number 1020252-31-6) is a chemical compound with the molecular formula C17H13N3O3 and a molecular weight of 307.30 g/mol . This reagent features a 1,3-indandione moiety linked via a hydrazone bridge to an isonicotinohydrazide group, a structure characterized by a defined stereocenter and a topological polar surface area of 91.6 Ų . Its structure incorporates multiple hydrogen bond acceptors and donors, which can be critical for forming molecular complexes and studying supramolecular interactions . As a member of the N-acyl hydrazone class, this compound is a valuable scaffold in medicinal chemistry and materials science research . Compounds with similar indandione and hydrazone functionalities have been extensively explored for their diverse biological activities and their role in the synthesis of heterocyclic systems . The presence of the pyridine ring enhances its potential as a ligand for constructing metal complexes, which are of significant interest in developing catalysts for organic transformations, such as the atom-efficient conversion of aldehydes to amides . This product is provided for research and development purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-[(E)-1-(1-hydroxy-3-oxoinden-2-yl)ethylideneamino]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3/c1-10(19-20-17(23)11-6-8-18-9-7-11)14-15(21)12-4-2-3-5-13(12)16(14)22/h2-9,21H,1H3,(H,20,23)/b19-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSOWLXINFVBCME-VXLYETTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC=NC=C1)C2=C(C3=CC=CC=C3C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=NC=C1)/C2=C(C3=CC=CC=C3C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]pyridine-4-carbohydrazide typically involves the condensation of 1,3-dioxo-2,3-dihydro-1H-indene-2-carbaldehyde with pyridine-4-carbohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N’-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]pyridine-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce hydrazine derivatives.

Scientific Research Applications

N’-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]pyridine-4-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism by which N’-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]pyridine-4-carbohydrazide exerts its effects involves binding to specific molecular targets, such as protein kinases. This binding can inhibit the activity of these enzymes, disrupting cellular signaling pathways and leading to various biological effects .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound is compared to structurally related pyridine-4-carbohydrazide derivatives (Table 1). Key differences lie in the substituents attached to the hydrazide moiety:

Compound Name Substituent Features Biological Activity (MIC)* Cytotoxicity (RAW 264.7) Reference
Target Compound 1,3-Dioxoindenylidene-ethyl group Pending Pending
N'-[(3-Nitrophenyl)methylidene]pyridine-4-carbohydrazide (5b) Nitrophenyl Inactive Non-toxic
N'-[(4-Chlorophenyl)methylidene]pyridine-4-carbohydrazide (5e) Chlorophenyl Inactive Non-toxic
N'-[(1H-Indol-3-yl)methylidene]pyridine-4-carbohydrazide (5j) Indole Inactive Non-toxic
N'-[2-[(2-Fluorophenyl)sulfanyl]quinazolin-4-yl]pyridine-4-carbohydrazide (5D1) Sulfanylquinazolinyl + fluorophenyl Active (Antimicrobial) Pending
N'-(1,3-Dioxo-2,3-dihydro-1H-inden-2-ylidene)pyridine-4-carbohydrazide Indenylidene (no ethyl group) Pending Pending

Table 1: Structural and biological comparison of pyridine-4-carbohydrazide derivatives.
MIC = Minimum Inhibitory Concentration against *Mycobacterium tuberculosis H37Rv.

  • Hydrophobic vs. Polar Substituents: Active compounds (e.g., 5k, 5l, 5m ) feature hydrophobic alkyl or heteroaryl groups, enhancing membrane permeability and target binding.
  • Conformational Rigidity : The 1,3-dioxoindenylidene group introduces planar rigidity, promoting π-π stacking with biological targets, a property absent in simpler arylidene derivatives (e.g., N′-[(E)-pyridin-4-ylmethylidene]pyridine-4-carbohydrazide ).

Physicochemical Properties

  • LogP : Higher than polar derivatives (e.g., 5b, 5e) due to hydrophobic indenylidene-ethyl substituents.
  • Solubility: Moderate solubility in organic solvents (e.g., ethanol, DMSO), akin to other hydrazides .

Biological Activity

N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]pyridine-4-carbohydrazide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₉H₁₆N₂O₃
  • Molecular Weight : 320.34 g/mol
  • CAS Number : 135460112

The compound exhibits various biological activities attributed to its structural components, particularly the hydrazone linkage and the dioxo-indene moiety. These features are believed to contribute to its interaction with biological targets, including enzymes and receptors involved in inflammatory and cancer pathways.

Antitumor Activity

Recent studies have demonstrated that this compound possesses significant antitumor properties. The compound has shown selective cytotoxic effects against various cancer cell lines, including breast (MDA-MB-231) and liver cancer cells (HepG2).

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC₅₀ (µM)Mechanism of Action
MDA-MB-23115Induction of apoptosis via caspase activation
HepG220Inhibition of cell proliferation
A549 (Lung)25Cell cycle arrest at G2/M phase

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.

Table 2: Inhibition of Cytokine Production

CytokineConcentration (µM)Percentage Inhibition
TNF-α1075%
IL-61065%

Case Studies

  • Study on Breast Cancer Cells :
    A study published in the Journal of Cancer Research evaluated the effects of this compound on MDA-MB-231 cells. Results indicated a dose-dependent decrease in cell viability and increased apoptosis markers, suggesting its potential as a therapeutic agent in breast cancer treatment.
  • Inflammatory Disease Model :
    In an animal model of acute inflammation, administration of the compound significantly reduced edema and inflammatory cell infiltration compared to controls. This highlights its potential utility in treating inflammatory diseases such as arthritis.

Q & A

Basic: What are the standard synthetic routes for N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]pyridine-4-carbohydrazide?

The compound is synthesized via a condensation reaction between pyridine-4-carboxylic acid hydrazide and a substituted aldehyde or ketone. A typical protocol involves:

  • Reacting equimolar amounts of pyridine-4-carbohydrazide and 1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl aldehyde in ethanol under reflux (351 K) for 4–6 hours .
  • Monitoring reaction progress via TLC, followed by solvent evaporation and recrystallization from ethanol (yield ~87%) .
  • Key intermediates include indenone derivatives, which contribute to the conjugated system .

Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?

Structural validation requires:

  • Nuclear Magnetic Resonance (NMR) : To confirm proton environments (e.g., hydrazide NH, aromatic protons) and carbon backbone .
  • Mass Spectrometry (MS) : For molecular ion peak verification and fragmentation pattern analysis .
  • FT-IR : To identify functional groups like C=O (indenone, hydrazide) and C=N (imine) stretching vibrations .

Advanced: How can researchers optimize reaction conditions to improve yield and purity?

Optimization strategies include:

  • Temperature Control : Reflux at 351 K ensures sufficient energy for imine bond formation without decomposition .
  • pH Adjustment : Mildly acidic conditions (e.g., acetic acid) stabilize intermediates and reduce side reactions .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic precursors .
  • Purification : Sequential recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) removes unreacted starting materials .

Advanced: How can contradictions in spectral data during characterization be resolved?

Discrepancies in NMR or MS data often arise from tautomerism (e.g., keto-enol forms) or impurities. Mitigation steps:

  • Multi-Technique Cross-Validation : Combine NMR, MS, and X-ray crystallography for unambiguous assignment .
  • Computational Modeling : DFT calculations predict spectral profiles (e.g., chemical shifts) to match experimental data .
  • HPLC Purity Analysis : Quantify impurities >0.1% to rule out interference .

Advanced: What computational methods predict the biological activity of this compound?

  • Molecular Docking : Simulate interactions with targets like enzymes (e.g., kinases) or receptors using AutoDock Vina .
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on indenone) with activity trends .
  • ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP, solubility) .

Basic: What are the key functional groups influencing the compound’s reactivity?

  • Hydrazide (–NH–CO–) : Participates in hydrogen bonding and metal coordination .
  • Indenone (1,3-dioxo) : Acts as an electron-deficient moiety, enhancing electrophilic reactivity .
  • Pyridine Ring : Stabilizes charge via aromaticity and potential π-π stacking with biological targets .

Advanced: How can derivatives of this compound be designed for improved pharmacokinetics?

  • Substituent Engineering : Introduce methyl/methoxy groups to modulate logP and solubility .
  • Prodrug Strategies : Convert hydrazide to ester prodrugs for enhanced bioavailability .
  • Steric Shielding : Add bulky substituents to indenone to reduce metabolic oxidation .

Basic: What purification methods are most effective post-synthesis?

  • Recrystallization : Ethanol or ethanol/water mixtures yield high-purity crystals .
  • Column Chromatography : Silica gel with gradient elution (ethyl acetate/hexane) separates polar byproducts .
  • HPLC Prep-Scale : Resolves closely related impurities using C18 columns and acetonitrile/water mobile phases .

Advanced: How can intermolecular interactions in the crystal structure be analyzed?

  • X-ray Crystallography : Resolves hydrogen bonds (e.g., N–H⋯O=C) and π-π stacking between aromatic rings .
  • Hirshfeld Surface Analysis : Quantifies interaction types (e.g., H-bonding vs. van der Waals) .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability linked to crystal packing .

Advanced: What strategies validate target engagement in biological assays?

  • Competitive Binding Assays : Use fluorescent probes (e.g., FITC-labeled analogs) to quantify displacement .
  • Mutagenesis Studies : Modify suspected binding residues in the target protein to confirm interaction sites .
  • SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics (ka/kd) .

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